molecular formula C10H8N2 B11919664 3H-Imidazo[1,5-a]indole CAS No. 23136-62-1

3H-Imidazo[1,5-a]indole

Cat. No.: B11919664
CAS No.: 23136-62-1
M. Wt: 156.18 g/mol
InChI Key: BSZGFXNZRDBQDL-UHFFFAOYSA-N
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Description

3H-Imidazo[1,5-a]indole is a heterocyclic compound that features a fused ring system combining an imidazole ring with an indole ring. This unique structure imparts significant chemical and biological properties, making it a subject of interest in various fields of research, including medicinal chemistry, organic synthesis, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3H-Imidazo[1,5-a]indole typically involves the cyclization of indole derivatives with imidazole precursors. One common method includes the reaction of indole-2-carboxylic acid with carbonyldiimidazole under microwave conditions, resulting in the formation of imidazo[1,5-a]indoles . Another approach involves the use of pyrrole-2-carbaldehyde and 4-halogenated acetoacetic esters in the presence of a weak base, leading to the formation of hydroxy-substituted indolizines .

Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that utilize readily available starting materials and efficient catalytic processes. The use of transition metal catalysts and microwave-assisted synthesis are common in industrial settings to enhance yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions: 3H-Imidazo[1,5-a]indole undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Copper catalysts and oxygen.

    Substitution: Weak bases and halogenated acetoacetic esters.

Major Products:

    Oxidation: Imidazo[1,5-a]indole-9-ones.

    Substitution: Hydroxy-substituted indolizines.

Comparison with Similar Compounds

Uniqueness: 3H-Imidazo[1,5-a]indole is unique due to its specific fused ring structure, which imparts distinct chemical reactivity and biological activity compared to other similar compounds. Its ability to undergo diverse chemical reactions and its wide range of applications in various fields make it a valuable compound in scientific research .

Properties

CAS No.

23136-62-1

Molecular Formula

C10H8N2

Molecular Weight

156.18 g/mol

IUPAC Name

1H-imidazo[1,5-a]indole

InChI

InChI=1S/C10H8N2/c1-2-4-10-8(3-1)5-9-6-11-7-12(9)10/h1-6H,7H2

InChI Key

BSZGFXNZRDBQDL-UHFFFAOYSA-N

Canonical SMILES

C1N=CC2=CC3=CC=CC=C3N21

Origin of Product

United States

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